N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
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Overview
Description
Compounds with structures similar to the one you provided are often found in the field of medicinal chemistry. They usually contain a heterocyclic core, which is a ring structure containing at least two different elements. In this case, the core is a thieno[3,2-d]pyrimidine . These types of compounds are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of an acid with an amine . Another common method is a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
The chemical reactions involving similar compounds often include [3+2] cycloaddition and asymmetric 1,3-dipolar cycloadditions .Scientific Research Applications
Synthesis and Derivative Compounds
- This compound is used as a starting point for synthesizing various heterocyclic compounds, such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines. These derivatives exhibit anti-inflammatory and analgesic activities, showing potential as cyclooxygenase inhibitors with significant COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- Novel thienopyrimidine derivatives, synthesized from this compound, exhibit substantial antimicrobial activities. Certain derivatives demonstrate notable potency against bacterial strains like E. coli and B. subtilis, and fungi such as A. flavus and C. albicans, highlighting their potential in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Antitumor Agents
- Derivatives of N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide have been synthesized as potential antitumor agents. These derivatives, particularly the ones with thieno[3,2-d]pyrimidine and thienotriazolopyrimidine structures, showed potent anticancer activity in vitro against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).
Blood Platelet Aggregation Inhibitors
- Imidazo[1,2-a]thienopyrimidin-2-one derivatives, related to this compound, have been synthesized and found effective as inhibitors of blood platelet aggregation. These derivatives are potentially useful for developing new treatments for thrombotic disorders (Ishikawa et al., 1981).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-25(15-17-9-5-4-6-10-17)21(28)16-26-19-13-14-32-22(19)23(29)27(24(26)30)18-11-7-8-12-20(18)31-2/h4-14,19,22H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBOUZXFEXGVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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